2-(4-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide
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Description
2-(4-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide, also known as BPTP, is a small molecule drug that has been extensively studied for its potential therapeutic applications. BPTP belongs to the class of compounds known as protein tyrosine phosphatase inhibitors, which have been shown to have a wide range of biological activities.
Scientific Research Applications
Synthesis and Antimicrobial Profile
Esterification and modification processes involving compounds related to 2-(4-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide have been studied for their antimicrobial potential. For instance, the synthesis of newer Schiff bases and Thiazolidinone derivatives from a related compound showed significant antibacterial and antifungal activities, indicating its potential for developing antimicrobial agents (Fuloria et al., 2014).
Antimicrobial Activity and Quantum Calculations
The compound's derivatives have been explored for antimicrobial activity, demonstrating effectiveness against various bacterial and fungal strains. Quantum mechanical investigations provide insights into the structural basis for this activity, highlighting the compound's potential in the development of new antimicrobials (Fahim & Ismael, 2019).
Novel Pyridine-Based Derivatives
Palladium-catalyzed cross-coupling reactions have been employed to synthesize novel pyridine derivatives related to 2-(4-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide, showcasing potential applications in chiral dopants for liquid crystals and biological activities including anti-thrombolytic and biofilm inhibition (Ahmad et al., 2017).
Suzuki-Miyaura Cross-Coupling and Derivatives Synthesis
The Suzuki-Miyaura cross-coupling methodology has facilitated the synthesis of related compounds, further contributing to the exploration of new materials and pharmaceuticals. Such synthetic pathways underscore the versatility and potential utility of the compound in various scientific applications (Cottineau et al., 2006).
Antiproliferative Activity Studies
Compounds derived from this chemical framework have also been investigated for their antiproliferative activities, indicating their potential in cancer research. The synthesis of functionalized pyridine linked thiazole derivatives and their evaluation against various cancer cell lines highlight the compound's relevance in the development of new anticancer agents (Alqahtani & Bayazeed, 2020).
properties
IUPAC Name |
2-(4-bromophenyl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2OS/c19-16-3-1-13(2-4-16)10-18(22)21-11-14-5-7-20-17(9-14)15-6-8-23-12-15/h1-9,12H,10-11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZSMRRFKXTJCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC2=CC(=NC=C2)C3=CSC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide |
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